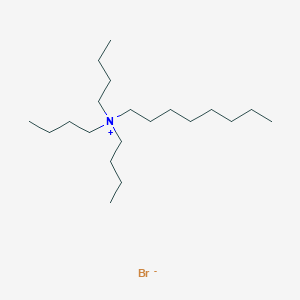

N,N,N-Tributyloctan-1-aminium bromide

Description

Positioning within Quaternary Ammonium (B1175870) Compounds (QACs) Taxonomy and Structural Classification

Quaternary Ammonium Compounds (QACs) are a broad class of compounds with a central nitrogen atom bonded to four organic groups. nih.gov Their classification can be approached in several ways, including by "generation" for disinfectant applications or by structural characteristics as defined by regulatory bodies like the U.S. Environmental Protection Agency (EPA). aldebaransistemas.comorst.edu

The generational classification primarily applies to antimicrobial QACs:

First Generation: Simple compounds like benzalkonium chloride, which have been in use for over 50 years. aldebaransistemas.com

Second Generation: Compounds containing an ethyl radical in the aromatic ring, which are no longer common commercially. aldebaransistemas.com

Third Generation: Mixtures of first and second-generation compounds, offering increased biocidal activity. aldebaransistemas.com

Fourth Generation: "Twin or Dual Chain" QACs, which feature two linear alkyl chains and lack a benzene (B151609) ring, such as didecyl dimethyl ammonium chloride. These show superior germicidal activity. aldebaransistemas.com

Fifth Generation: Mixtures of fourth and second-generation compounds, providing enhanced performance in harsh conditions. aldebaransistemas.com

Structurally, the EPA categorizes QACs into groups based on the nature of the four clusters attached to the nitrogen atom. orst.edu Group I, for instance, includes QACs with straight alkyl chains like didecyl dimethyl ammonium chloride (DDAC). orst.edu Group II comprises compounds with a benzyl (B1604629) ring, such as alkyl dimethyl benzyl ammonium chloride (ADBAC). orst.edu

N,N,N-Tributyloctan-1-aminium bromide does not fit neatly into the disinfectant-focused "generation" system but is classified structurally as an asymmetric tetraalkylammonium salt . Its key features are:

Cationic Surfactant: The positively charged nitrogen head and the hydrocarbon tails make it a surface-active agent. researchgate.net

Asymmetric Structure: Unlike "twin-chain" QACs where two alkyl groups are long and identical, this compound has an octyl chain and three shorter butyl chains, leading to specific steric and solubility properties.

Amphiphilic Nature: The molecule possesses a distinct polar, hydrophilic head (the quaternary ammonium group) and nonpolar, hydrophobic tails (the alkyl chains). This dual characteristic is crucial for its ability to act at interfaces between different phases, such as oil and water. nih.gov

Below is a table summarizing the classification of some common QACs.

| Classification Type | Example Compound | Key Structural Features |

| First Generation | Benzalkonium Chloride | One long alkyl chain, two methyl groups, one benzyl group. aldebaransistemas.com |

| Fourth Generation | Didecyl Dimethyl Ammonium Chloride | Two long alkyl chains (C10), two methyl groups. aldebaransistemas.com |

| Asymmetric Tetraalkyl | This compound | One long alkyl chain (C8), three shorter alkyl chains (C4). |

Historical Context and Evolution of Research on Long-Chain Alkylammonium Bromides

The history of long-chain alkylammonium salts is intrinsically linked to the broader development of surfactants. While simple soaps made from fats and ashes have been used for millennia, the early 20th century saw the rise of synthetic surfactants. researchgate.net The discovery of the antimicrobial properties of QACs in the 1930s was a significant milestone, establishing them as important disinfectants and antiseptics. mdpi.com

Early research focused on symmetric or simple asymmetric QACs like Cetyltrimethylammonium Bromide (CTAB), where one long alkyl chain (C16) provides the hydrophobic character. researchgate.net These compounds were recognized for their ability to self-assemble in water to form micelles above a certain concentration, a property central to their function as detergents and emulsifiers. nih.gov

Over the decades, research evolved to explore a vast structural diversity of QACs. nih.gov Scientists began to synthesize and study compounds with multiple long alkyl chains ("twin-chain") and various combinations of alkyl group lengths. This exploration was driven by the understanding that the balance between hydrophilicity and lipophilicity, determined by the length and number of alkyl chains, dictates the compound's effectiveness for specific applications. mdpi.com The study of asymmetric compounds like this compound represents a more nuanced approach to tuning these properties for specialized roles, such as phase transfer catalysis, where the specific shape and solubility of the cation are critical. wikipedia.orgslideshare.net

Current Research Frontiers and Prospective Directions for Amphiphilic Quaternary Ammonium Salts

The unique properties of amphiphilic quaternary ammonium salts, including this compound, position them at the forefront of various research fields. Their ability to bridge phases and interact with both polar and non-polar species drives their application in advanced materials and processes.

Phase Transfer Catalysis (PTC): QACs are widely used as phase transfer catalysts. scribd.com They function by pairing with an anionic reactant from an aqueous phase, forming an ion-pair that is soluble in an organic phase. wikipedia.org This allows reactions to occur between reagents that are otherwise separated by immiscible solvents, leading to faster reaction rates and higher yields under milder conditions. slideshare.net The specific structure of asymmetric QACs can be tailored to optimize solubility and catalytic efficiency for particular reactions. google.com

Material Science and Nanotechnology: As cationic surfactants, these compounds are crucial in the synthesis of nanoparticles, where they act as stabilizing or templating agents. nih.govnih.gov The amphiphilic nature of these salts also allows for the creation of self-assembled structures like vesicles and liquid crystals, which have applications in drug delivery and as nanoreactors. nih.govchemrxiv.org Research is exploring the creation of novel glucosamine-based cationic surfactants that are less toxic and more biodegradable, with potential uses in biomimetic membranes and specialty chemicals. nih.gov

Advanced Electrolytes: The ionic nature and thermal stability of certain QACs make them candidates for use as electrolytes. Recent research on amphiphilic salts focuses on their potential as single-component, solvent-free electrolytes for next-generation lithium batteries, where they exhibit nanoscale phase segregation that influences ionic conductivity. chemrxiv.org

Prospective research directions focus on sustainability and specificity. There is a growing emphasis on developing "green" surfactants derived from renewable resources that are biodegradable and have low toxicity. mdpi.com Furthermore, the future of asymmetric synthesis, including the catalysts that enable it, may be significantly advanced by leveraging artificial intelligence and machine learning to predict catalyst efficiency and design novel structures for highly specialized applications. chiralpedia.com

Scope and Rationale of the Academic Review

This review provides a focused examination of this compound within the broader context of chemical science. The rationale for this specific focus is to use this compound as a representative example of an asymmetric, long-chain amphiphilic quaternary ammonium salt. By concentrating on a single, well-defined structure, it is possible to clearly delineate the relationships between its molecular architecture and its functional roles. The scope of this article is strictly limited to the fundamental chemical science of the compound, including its classification, the historical evolution of related structures, and its role in current and future research. This analysis serves to consolidate the understanding of how precise structural modifications in QACs can be leveraged to achieve desired properties for sophisticated applications in catalysis, material science, and beyond.

Compound Properties

| Property | Value |

| Compound Name | This compound |

| Synonyms | Tributyloctylammonium bromide |

| Molecular Formula | C20H44BrN |

| Molecular Weight | 378.47 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 35596-93-5 |

Properties

CAS No. |

61175-80-2 |

|---|---|

Molecular Formula |

C20H44BrN |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

tributyl(octyl)azanium;bromide |

InChI |

InChI=1S/C20H44N.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

MGDAAGXPGBSVIO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n,n Tributyloctan 1 Aminium Bromide and Analogues

Alkylation Reactions for the Formation of Quaternary Ammonium (B1175870) Cations

The most direct and common method for synthesizing N,N,N-tributyloctan-1-aminium bromide is through the quaternization of a tertiary amine via an alkylation reaction. This process, known as the Menshutkin reaction, involves the reaction of tributylamine (B1682462) with an octylating agent, typically 1-bromooctane (B94149).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tributylamine attacks the electrophilic carbon atom of the 1-bromooctane, displacing the bromide ion. The displaced bromide ion then associates with the newly formed quaternary ammonium cation to yield the final salt.

Reaction Scheme: (C₄H₉)₃N + C₈H₁₇Br → [N(C₄H₉)₃(C₈H₁₇)]⁺Br⁻

This synthesis is typically carried out in an organic solvent. The choice of solvent can influence the reaction rate and yield. For analogous quaternary ammonium compounds, solvents like acetonitrile (B52724), ethanol, or dichloromethane (B109758) are often used under reflux conditions to drive the reaction to completion. google.com The product is then typically purified through recrystallization or column chromatography to achieve high purity.

| Parameter | Condition | Purpose |

| Reactants | Tributylamine, 1-Bromooctane | Formation of the quaternary ammonium cation and provision of the bromide anion. |

| Solvent | Acetonitrile, Ethanol | To dissolve reactants and facilitate the reaction. |

| Temperature | Reflux | To increase the reaction rate. |

| Purification | Recrystallization from a suitable solvent (e.g., ethyl acetate) | To remove unreacted starting materials and byproducts, yielding a pure crystalline product. google.com |

Anion Exchange Protocols for Bromide Salt Synthesis

An alternative route to this compound involves anion exchange. This method is particularly useful when the corresponding quaternary ammonium salt with a different anion is more readily available or when halide impurities need to be removed. nih.gov The process starts with the synthesis of an N,N,N-tributyloctan-1-aminium salt with a different counterion (e.g., chloride, iodide, or sulfate), followed by the replacement of that anion with bromide.

A common technique for this exchange is the use of an anion exchange resin. nih.gov A strongly basic anion exchange resin is first charged with bromide ions by passing a solution of a bromide salt (e.g., potassium bromide or hydrobromic acid) through it. google.comgoogle.com A solution of the N,N,N-tributyloctan-1-aminium salt (with the original anion) is then passed through the bromide-form resin. The resin captures the original anion and releases a bromide ion, which then pairs with the quaternary ammonium cation in the effluent. google.com

This method effectively avoids the direct use of potentially hazardous reagents like methyl bromide in the synthesis of other quaternary ammonium bromides and can yield products with very high purity, often exceeding 99.8%. google.com The efficiency of the exchange can be influenced by the solvent used, with organic solvents like methanol (B129727) or acetonitrile being employed to facilitate the process for hydrophobic ion pairs. nih.gov

Green Chemistry Approaches in this compound Production

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact. For the production of this compound and related QAS, several green chemistry principles can be applied.

Solvent-Free Conditions: One approach is to conduct the alkylation reaction under solvent-free conditions. For the synthesis of other quaternary ammonium salts, reactions have been successfully carried out by simply mixing the reactants, sometimes with a solid support like silica (B1680970) gel, which can lead to high yields and purity while eliminating solvent waste. researchgate.net

Phase-Transfer Catalysis: Quaternary ammonium salts, including tetrabutylammonium (B224687) bromide (a close analogue), are themselves effective phase-transfer catalysts (PTCs). mdpi.com This property can be leveraged in their own synthesis, particularly in reactions involving reactants in immiscible phases, which can enhance reaction rates and eliminate the need for homogeneous solvent systems.

Energy Efficiency: The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption. For example, the synthesis of 3-nitro-2H-chromenes is achieved via microwave-assisted reactions using tetrabutylammonium bromide as a catalyst under solvent-free conditions. mdpi.com This indicates the potential for using similar energy-efficient techniques for the primary synthesis of the QAS itself.

Continuous Flow Reactors: Shifting from batch processing to continuous flow reactors, such as microchannel reactors, offers benefits in safety, efficiency, and scalability. google.com A patented process for the synthesis of tetrabutylammonium bromide utilizes a continuous microchannel reactor, resulting in a high-yield, safe, and green process. google.com

Scalable Synthetic Strategies and Process Optimization for this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful process optimization to ensure cost-effectiveness, safety, and consistent product quality.

A key strategy for scalability is the implementation of continuous manufacturing processes. Continuous flow reactors, as mentioned in the context of green chemistry, provide superior heat and mass transfer, allowing for better control over reaction parameters like temperature and time. google.com This leads to improved yield, higher purity, and enhanced safety compared to large-scale batch reactors. For the synthesis of tetrabutylammonium bromide, a process involving a continuous microchannel reactor with a controlled flow rate (e.g., 15 mL/min) and a specific reaction temperature (e.g., 80 °C) has been developed. google.com

Process optimization also involves refining purification methods. At an industrial scale, multi-step recrystallization from solvents like ethyl acetate (B1210297) is common to achieve the desired purity. google.com Furthermore, optimizing the molar ratio of reactants is crucial. For instance, in the synthesis of tetrabutylammonium bromide, a molar ratio of n-bromobutane to tributylamine between 1.0 and 1.5 is specified to maximize the conversion of the tertiary amine. google.com The recovery and reuse of solvents and unreacted materials from the crystallization mother liquor are also critical for improving resource utilization and reducing costs. google.com

| Strategy | Implementation | Benefit |

| Continuous Manufacturing | Use of continuous microchannel reactors. google.com | Enhanced safety, better process control, improved yield and purity. |

| Reactant Ratio Optimization | Precise control of the molar ratio of tributylamine to 1-bromooctane. | Maximizes product yield and minimizes unreacted starting materials. google.com |

| Purification at Scale | Multi-stage crystallization and filtration. | Achieves high product purity required for commercial applications. google.com |

| Resource Recovery | Distillation and reuse of solvents; recovery of reactants from mother liquor. google.com | Reduces production costs and minimizes environmental waste. |

Controllable and Divergent Synthesis of Structurally Related Alkylammonium Bromides

The synthetic methodologies used for this compound are highly adaptable for the controllable and divergent synthesis of a wide array of structurally related alkylammonium bromides. By systematically varying the starting tertiary amine and the alkylating agent, a library of QAS with different alkyl chain combinations can be produced.

Varying the Tertiary Amine: By replacing tributylamine with other trialkylamines (e.g., trimethylamine, triethylamine, tripropylamine), one can synthesize analogues with different head group sizes, such as N,N,N-triethyloctan-1-aminium bromide. nih.gov

Varying the Alkylating Agent: By replacing 1-bromooctane with other alkyl bromides (e.g., bromoethane, bromobutane, bromododecane), the length of the fourth alkyl chain can be precisely controlled. This allows for the synthesis of compounds like tetrabutylammonium bromide from tributylamine and 1-bromobutane. google.com

This modular approach allows for the fine-tuning of the physicochemical properties of the QAS, such as its hydrophobicity, critical micelle concentration, and catalytic activity, to suit specific applications. sacheminc.com For example, the synthesis of divalent surfactants can be achieved by reacting precursor compounds like hexadecyldimethylamine (B57324) with reagents such as (3-bromopropyl)trimethylammonium bromide. This demonstrates a divergent approach where a functionalized alkylating agent is used to create more complex QAS structures. The control over these alkylation reactions is fundamental to producing a diverse range of quaternary ammonium salts for various industrial and research purposes. sacheminc.comchemimpex.com

Advanced Catalytic Applications of N,n,n Tributyloctan 1 Aminium Bromide

Mechanistic Studies in Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful technique that enhances reaction rates between reactants in heterogeneous systems, often an aqueous and an organic phase. acsgcipr.org Quaternary ammonium (B1175870) salts like N,N,N-Tributyloctan-1-aminium bromide are fundamental to this process, and their mechanism of action has been a subject of detailed study.

The most widely accepted model for the action of this compound in biphasic systems is the Starks' extraction mechanism. mdpi.com In this process, the catalyst functions by transporting anions from an aqueous phase into an organic phase where the reaction occurs. core.ac.uk The process begins with an ion exchange at the liquid-liquid interface. The N,N,N-Tributyloctan-1-aminium cation (Q⁺) pairs with an inorganic anion (Y⁻) from the aqueous phase, displacing its original bromide counterion. mdpi.com

This newly formed ion pair, Q⁺Y⁻, possesses sufficient lipophilicity due to the long alkyl chains of the cation to be extracted from the aqueous phase and become soluble in the organic phase. mdpi.com Once in the organic medium, the anion (Y⁻) is highly reactive. This heightened reactivity stems from two factors: it is largely desolvated, meaning it is not shielded by a hydration shell, and the coulombic attraction between it and the large, diffuse cation (Q⁺) is weaker than in a tight inorganic salt crystal lattice. operachem.com This "naked" and activated anion is then free to react with the organic substrate. operachem.com After the reaction, the catalyst cation pairs with the leaving group and returns to the interface to begin the cycle anew.

While the extraction mechanism is common, some PTC reactions operate under an interfacial mechanism. mdpi.com In this model, the initial reaction, such as the deprotonation of a carbon acid by a concentrated hydroxide (B78521) solution, occurs directly at the interface between the two phases. mdpi.com The resulting organic anion is then pulled into the organic phase by the quaternary ammonium cation to undergo subsequent reactions. mdpi.com

Asymmetric Phase Transfer Catalysis (APTC) extends the principles of PTC to control the stereochemistry of a reaction, producing an excess of one enantiomer. nih.gov This is achieved by using a chiral, non-racemic phase transfer catalyst. unimi.it While this compound is an achiral molecule and therefore cannot induce enantioselectivity, its structural class—quaternary ammonium salts—is the foundation for APTC.

In APTC, catalysts are typically derived from chiral sources, such as Cinchona alkaloids or binaphthyl compounds. researchgate.netnih.gov These chiral catalysts form a diastereomeric ion pair with the prochiral nucleophile in the organic phase. The specific steric and electronic environment created by the chiral catalyst directs the subsequent reaction, favoring the formation of one stereoisomer over the other. nih.gov For example, cinchona alkaloid-based quaternary ammonium salts have been successfully used in the asymmetric alkylation of glycine (B1666218) imines to generate α-amino acid derivatives with high enantiomeric excess. researchgate.net

The catalytic efficiency of a quaternary ammonium salt is profoundly influenced by its structure and its associated counterion. acsgcipr.orgmdpi.com Two empirical parameters, the "C#" and "q-value," are often used to relate the catalyst's structure to its activity. acsgcipr.org

The C# value is the total number of carbon atoms in the four alkyl chains attached to the nitrogen. For this compound, the C# is 20 (3x4 + 8). A higher C# value increases the catalyst's lipophilicity or organophilicity. acsgcipr.org This is particularly beneficial when the rate-determining step is the reaction within the organic phase, as a higher C# leads to a greater concentration of the catalyst-anion pair in that phase. Catalysts with C# values between 16 and 32 often exhibit desirable reactivity. acsgcipr.org

The q-value is useful when the rate-determining step is the mass transfer of hydrophilic anions, such as hydroxide. It is calculated by summing the reciprocals of the number of carbons on each chain. acsgcipr.org

The counterion also plays a critical role. The bromide ion in this compound is a common choice. However, some anions can "poison" the catalyst. Highly polarizable or lipophilic anions, such as iodide or tosylate, can form very strong ion pairs with the quaternary ammonium cation. acsgcipr.org This strong pairing can hinder the catalyst's ability to exchange this anion for the desired reactive nucleophile from the aqueous phase, thereby inhibiting the catalytic cycle. acsgcipr.org

Table 1: Influence of Cationic Structure on PTC Activity

| Parameter | Definition | Value for this compound | Implication for Catalytic Activity |

|---|---|---|---|

| C# Value | Total number of carbon atoms on the four alkyl chains. | 20 | High organophilicity, favors higher concentration in the organic phase. acsgcipr.org |

| Counterion | The anion associated with the quaternary ammonium cation. | Bromide (Br⁻) | A common and effective counterion. Avoids catalyst poisoning seen with more lipophilic anions like iodide. acsgcipr.org |

Role as an Organocatalyst in Homogeneous Organic Transformations

Beyond its primary role in heterogeneous PTC, this compound can also function as an organocatalyst in homogeneous systems, where all reactants and the catalyst are dissolved in a single phase. nih.gov In this context, the quaternary ammonium salt acts by forming a reactive ion pair with a nucleophile within the organic solvent. This enhances the nucleophilicity of the anion, making it more reactive towards an electrophilic substrate. mdpi.com

This mode of action is particularly relevant in reactions where a base is used to generate an anionic nucleophile from a precursor. The N,N,N-Tributyloctan-1-aminium cation can pair with this newly formed anion, preventing it from re-associating with its original counter-cation and keeping it soluble and active in the reaction medium. This strategy has been applied in various transformations, including additions to aldehydes and imines. mdpi.com

Performance Evaluation in Diverse Reaction Systems (e.g., N-Arylation, Esterification)

The utility of this compound as a phase transfer catalyst is demonstrated in a wide array of organic reactions, including N-arylation and esterification.

N-Arylation: The copper-catalyzed N-arylation of amides and other nitrogen nucleophiles (the Goldberg and Ullmann reactions) is a key method for forming C-N bonds. nih.gov While often requiring ligands to facilitate the reaction, phase transfer catalysis can be employed to improve reaction conditions. This compound can facilitate the transfer of an amide or amine anion from a solid or aqueous basic phase into the organic phase containing the aryl halide and the copper catalyst. This increases the effective concentration and reactivity of the nucleophile, potentially allowing for milder reaction conditions. nih.govresearchgate.net

Esterification: Esterification via the reaction of a carboxylate salt with an alkyl halide is a classic application of PTC. In a typical system, an aqueous solution of a sodium or potassium carboxylate is mixed with an organic solution of an alkyl halide. Without a catalyst, the reaction is exceedingly slow as the carboxylate anion cannot enter the organic phase. By adding this compound, the lipophilic cation transports the carboxylate anion into the organic phase, where it rapidly reacts with the alkyl halide to form the ester. operachem.com

Table 2: Role of this compound in Specific Reactions

| Reaction Type | Substrates | Role of Catalyst | Expected Outcome |

|---|---|---|---|

| N-Arylation | Amine/Amide Anion + Aryl Halide | Transfers the nitrogen nucleophile from the basic (aqueous/solid) phase to the organic phase. nih.gov | Formation of a C-N bond, yielding an N-aryl product. |

| Esterification | Carboxylate Salt + Alkyl Halide | Extracts the carboxylate anion from the aqueous phase into the organic phase. operachem.com | Formation of an ester product with high efficiency. |

N,n,n Tributyloctan 1 Aminium Bromide in Ionic Liquid Design and Application

Formulation as a Component of Task-Specific Ionic Liquids (TSILs)

Task-Specific Ionic Liquids (TSILs) are a class of ILs that possess specific functional groups in their structure, enabling them to perform targeted tasks such as catalysis, extraction, or separation. While direct research detailing the use of N,N,N-Tributyloctan-1-aminium bromide as a primary component in TSIL formulations is not widely published, its molecular structure suggests potential utility.

The synthesis of such compounds typically involves the quaternization of an amine. For this compound, this would involve the reaction of tributylamine (B1682462) with 1-bromooctane (B94149). The resulting cation, with its combination of butyl and a longer octyl chain, offers a specific level of lipophilicity that can be tuned for particular applications.

One area where this compound is mentioned is in the development of gelated ionic liquid films for electrochemical applications, such as in zinc-bromine batteries. In a patent, "tributyloctylammonium bromide" is listed as a potential component of these films. google.com The presence of the bromide anion is suggested to act as a "seed" for the formation of polybromide species, which is crucial for the battery's function. google.com This points to a task-specific role where the ionic liquid is not just a solvent but an active participant in the electrochemical process.

Development of Surface-Active Ionic Liquids (SAILs) Derived from this compound

Surface-Active Ionic Liquids (SAILs) are ILs that exhibit surfactant properties, characterized by the presence of a long hydrophobic alkyl chain and a hydrophilic headgroup. The structure of this compound, featuring a long octyl chain and a charged quaternary ammonium (B1175870) headgroup, inherently suggests its potential as a SAIL.

The combination of the tributyl groups with the octyl chain would influence its aggregation behavior in solution, affecting properties like the critical micelle concentration (CMC) and the ability to form micelles or other organized structures. These properties are crucial for applications in detergency, emulsification, and as templates for nanomaterial synthesis.

Applications in Advanced Separation Processes

The unique properties of ionic liquids make them promising candidates for various separation technologies.

Carbon Capture and Gas Sorption Technologies using Quaternary Ammonium-Based Sorbents

Quaternary ammonium salts have been investigated for their potential in carbon capture technologies. The mechanism often involves the formation of semi-clathrate hydrates, where the quaternary ammonium salt helps to stabilize water cages that can trap gas molecules like CO2. While specific data for this compound is absent, studies on tetrabutylammonium (B224687) bromide (TBAB) have shown its effectiveness in this area. The structure of the cation plays a crucial role in the formation and stability of these hydrates. It is plausible that the specific combination of butyl and octyl chains in this compound could offer advantages in terms of hydrate (B1144303) formation conditions or CO2 loading capacity, but this remains a subject for future research.

Liquid-Liquid Extraction of Metal Ions and Organic Species

Ionic liquids are widely explored as alternative solvents for the liquid-liquid extraction of metal ions and organic compounds from aqueous solutions. The extraction mechanism can involve ion exchange, chelation, or neutral complex formation. The lipophilicity of the ionic liquid's cation is a key parameter influencing the extraction efficiency.

The "tributyloctylammonium" cation has been mentioned in the context of its lipophilicity for applications in liquid-junction-free reference electrodes. acs.org This high lipophilicity would be a desirable trait for an extractant in liquid-liquid extraction, as it would minimize its solubility in the aqueous phase, thereby reducing loss of the extractant. While no specific studies on the use of this compound for metal ion or organic species extraction were found, its structural characteristics suggest it could be a viable candidate for such applications, likely for the extraction of metal-anion complexes or large organic molecules.

Structure-Performance Relationships in Ionic Liquid Contexts

The performance of an ionic liquid in any application is intrinsically linked to its molecular structure. For this compound, several key structural features would dictate its properties and performance:

Cation Size and Symmetry: The bulky and asymmetric nature of the tributyloctylammonium cation would likely result in a low melting point, a defining characteristic of ionic liquids. The arrangement of the alkyl chains around the central nitrogen atom influences the packing efficiency in the liquid state, which in turn affects viscosity and conductivity.

Anion Identity: The bromide anion can participate in specific interactions, such as the formation of polybromides as seen in battery applications. google.com It also influences the ionic liquid's properties like water miscibility and thermal stability.

The relationship between the length of the alkyl chains on quaternary ammonium cations and the toxicity of the resulting ionic liquids has been a subject of study. Generally, increasing the alkyl chain length can lead to higher toxicity towards aquatic organisms. nih.gov Therefore, the specific combination of butyl and octyl chains in this compound would result in a unique toxicological profile that would need to be considered for any large-scale application.

Intermolecular Interactions and Supramolecular Chemistry of N,n,n Tributyloctan 1 Aminium Bromide

Anion Binding and Recognition Chemistry of the N,N,N-Tributyloctan-1-aminium Cation

The N,N,N-Tributyloctan-1-aminium cation, like other quaternary ammonium (B1175870) cations, engages in significant non-covalent interactions with anions. The nature and strength of these interactions are crucial in determining the compound's behavior in both solution and the solid state. The binding of the bromide anion, or other anions present in a given system, is not merely a result of non-directional electrostatic forces but is a more nuanced interplay of specific, weaker interactions.

A key feature of the interaction between quaternary ammonium cations and anions is the formation of so-called "+N-C-H H-bonding". In the N,N,N-Tributyloctan-1-aminium cation, the positive charge on the nitrogen atom inductively polarizes the adjacent methylene (B1212753) (C-H) groups of the butyl and octyl chains. This polarization renders the hydrogen atoms on these carbons sufficiently acidic to act as hydrogen bond donors to the bromide anion or other anionic substrates.

Table 1: Representative +N-C-H···Anion Hydrogen Bond Parameters in Quaternary Ammonium Salts

| Donor (C-H) | Acceptor (Anion) | H···Anion Distance (Å) | C-H···Anion Angle (°) |

| Methylene (adjacent to N+) | Bromide | 2.7 - 2.9 | 140 - 160 |

| Methyl (terminal) | Bromide | > 3.0 | < 130 |

| Data is representative and based on crystallographic studies of various tetraalkylammonium bromides. |

The assembly of these ions in solution can lead to the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or larger aggregates, depending on the solvent polarity and concentration. In low-polarity solvents, the formation of ion pairs is highly favored. The thermodynamics of this association can be studied by techniques such as conductometry, which measures the ionic conductivity of the solution as a function of concentration.

Cation-π Interactions in Molecular Assemblies and Solution

The N,N,N-Tributyloctan-1-aminium cation can also participate in cation-π interactions with electron-rich aromatic systems. This non-covalent interaction arises from the electrostatic attraction between the positively charged quaternary ammonium group and the quadrupole moment of an aromatic ring, which has a region of negative electrostatic potential on its face.

While the bulky butyl and octyl groups might sterically hinder a perfect facial interaction, the positively polarized methylene groups adjacent to the nitrogen can still favorably interact with the π-cloud of an aromatic molecule. The strength of this interaction is influenced by the nature of the aromatic system and the solvent environment. In aqueous solutions, cation-π interactions involving quaternary ammonium ions have been shown to have binding free energies in the range of -1.3 to -3.3 kcal/mol.

Table 2: Calculated Gas-Phase Interaction Energies for Cation-π Systems

| Cation | Aromatic System | Interaction Energy (kcal/mol) |

| Tetramethylammonium (TMA+) | Benzene (B151609) | -8.5 to -10.0 |

| Tetraethylammonium (TEA+) | Benzene | -7.0 to -9.0 |

| These values provide an estimate for the intrinsic strength of the cation-π interaction. |

Self-Assembly Behavior and Nanostructure Formation

As an amphiphilic molecule, possessing a charged, hydrophilic head group (the N,N,N-tributylammonium moiety) and a long, hydrophobic tail (the octyl chain), N,N,N-Tributyloctan-1-aminium bromide is expected to exhibit self-assembly in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form nanostructures such as micelles.

In these micelles, the hydrophobic octyl and butyl chains would form the core, minimizing their contact with water, while the charged head groups would be exposed to the aqueous environment, interacting with water molecules and bromide counterions. The CMC for a given surfactant is influenced by the length of the alkyl chains, the nature of the head group, and the temperature. For long-chain quaternary ammonium bromides, the CMC generally decreases as the length of the hydrophobic tail increases.

The morphology of the aggregates can evolve from spherical micelles to more complex structures like worm-like micelles or liquid crystalline phases at higher concentrations.

Table 3: Critical Micelle Concentrations (CMC) of Related Alkylammonium Bromides in Water

| Compound | Alkyl Chains | CMC (mM) at 25°C |

| Dodecyltrimethylammonium bromide | C12, C1, C1, C1 | ~15 |

| Tetradecyltrimethylammonium bromide | C14, C1, C1, C1 | ~3.8 |

| Cetyltrimethylammonium bromide | C16, C1, C1, C1 | ~0.9 |

| This data illustrates the trend of decreasing CMC with increasing alkyl chain length. |

Crystal Engineering and Solid-State Architecture Derived from Alkylammonium Bromides

The solid-state structure of this compound is determined by the principles of crystal engineering, where the size and shape of the ions and the nature of the intermolecular forces dictate the packing arrangement. In the crystal lattice of long-chain alkylammonium bromides, a common motif is the formation of layered structures.

These structures typically consist of bilayers of the cations, with the hydrophobic alkyl chains interdigitating and the charged head groups forming a polar layer. The bromide anions are located within these polar layers, interacting with the cationic head groups through the aforementioned +N-C-H hydrogen bonds and electrostatic forces. The specific packing of the alkyl chains can vary, leading to different polymorphs with distinct physical properties.

The crystal structure of a close analog, tetrabutylammonium (B224687) bromide, has been determined to be monoclinic, with the bromide anions surrounded by the tetrabutylammonium cations, engaging in multiple weak C-H···Br interactions. A similar, albeit more complex, arrangement is anticipated for this compound, with the longer octyl chain influencing the layer spacing and interdigitation.

Table 4: Crystallographic Data for Tetrabutylammonium Bromide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 11.234 |

| c (Å) | 14.567 |

| β (°) | 109.87 |

| This data provides a reference for the type of crystal packing that can be expected for related quaternary ammonium bromides. |

Spectroscopic and Advanced Analytical Characterization of N,n,n Tributyloctan 1 Aminium Bromide

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) is an indispensable tool for probing the crystalline structure of materials at the atomic level. For N,N,N-Tributyloctan-1-aminium bromide, both single-crystal and powder XRD methods provide critical insights into its three-dimensional arrangement and bulk properties.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. iucr.orgacs.org This technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides exact atomic coordinates, bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure of the N,N,N-tributyloctan-1-aminium cation and the position of the bromide anion.

For quaternary ammonium (B1175870) salts, SCXRD studies reveal how the bulky organic cations and the inorganic anions pack in the crystal lattice. mdpi.com In a hypothetical crystal structure of this compound, one would expect the crystal packing to be stabilized by a combination of electrostatic forces between the positively charged nitrogen center and the bromide anion, as well as weaker van der Waals interactions between the long alkyl chains. The flexible butyl and octyl chains would likely adopt conformations that allow for efficient space-filling, often resulting in layered or interdigitated structures. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-20 |

| b (Å) | 8-15 |

| c (Å) | 25-40 |

| β (°) | 90-110 |

| Volume (ų) | 3000-5000 |

Note: This table presents expected values based on typical data for similar long-chain quaternary ammonium salts and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. aip.orgresearchgate.net Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a finely ground polycrystalline powder. The resulting diffractogram is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

The primary applications of PXRD for this compound include:

Phase Identification: The experimental PXRD pattern can be compared against databases or a pattern simulated from single-crystal data to confirm the identity of the crystalline phase. rutgers.edu

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks from starting materials or other crystalline impurities confirms the purity of the bulk sample. aip.org

Polymorph Screening: PXRD is crucial for identifying different crystalline forms (polymorphs) of a compound, which may exhibit different physical properties.

The PXRD pattern of a long-chain alkylammonium halide typically shows a series of sharp peaks at low 2θ angles, which correspond to the long-range order created by the layering of the molecules in the crystal lattice. researchgate.net

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. iucr.orgnih.govcambridge.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

For this compound, this analysis would provide quantitative insights into the nature and extent of various non-covalent interactions. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact are highlighted. iucr.org

Key interactions that would be quantified include:

H···Br Contacts: These represent the primary electrostatic and hydrogen-bonding interactions between the hydrogen atoms on the alkyl chains (particularly those alpha to the nitrogen) and the bromide anion. These typically appear as prominent red regions on the dnorm surface. nih.govresearchgate.net

H···H Contacts: Given the abundance of hydrogen atoms in the butyl and octyl chains, these van der Waals interactions would constitute a significant percentage of the total surface area, reflecting the importance of hydrophobic packing. nih.gov

The analysis generates a 2D "fingerprint plot," which summarizes the intermolecular contacts, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The relative percentage contribution of each type of contact can be calculated, offering a clear picture of the crystal's cohesion forces. iucr.orgiucr.org For similar organic bromide salts, H···Br and H···H interactions are often the most significant contributors to the crystal packing. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and purity of a compound.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments used to confirm the identity and purity of this compound.

In the ¹H NMR spectrum , each chemically non-equivalent proton in the molecule gives rise to a signal. The expected signals for the tributyloctylammonium cation would include:

A triplet corresponding to the terminal methyl protons of the three butyl chains and the single octyl chain.

A series of overlapping multiplets for the internal methylene (B1212753) (CH₂) groups of the alkyl chains.

A distinct multiplet, shifted further downfield, for the methylene protons directly attached to the positively charged nitrogen atom (α-CH₂), due to the strong deshielding effect of the quaternary nitrogen.

In the ¹³C NMR spectrum , each unique carbon atom produces a single peak (under standard proton-decoupled conditions). huji.ac.ilhw.ac.uk Key signals would include:

Peaks in the aliphatic region (approx. 10-40 ppm) for the methyl and methylene carbons of the alkyl chains. libretexts.org

A downfield signal (approx. 50-65 ppm) for the α-carbons directly bonded to the nitrogen, which are deshielded by the positive charge. researchgate.net

The absence of extraneous peaks in both spectra is a strong indicator of the compound's high purity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Butyl Chains (x3) | N-C H₂-CH₂-CH₂-CH₃ (α) | ~3.2-3.4 (m) | ~58-60 |

| N-CH₂-C H₂-CH₂-CH₃ (β) | ~1.6-1.8 (m) | ~24-26 | |

| N-CH₂-CH₂-C H₂-CH₃ (γ) | ~1.3-1.5 (m) | ~19-21 | |

| N-CH₂-CH₂-CH₂-C H₃ (δ) | ~0.9-1.0 (t) | ~13-14 | |

| Octyl Chain (x1) | N-C H₂-(CH₂)₆-CH₃ (α') | ~3.2-3.4 (m) | ~58-60 |

| N-CH₂-C H₂-(CH₂)₅-CH₃ (β') | ~1.6-1.8 (m) | ~26-28 | |

| -(CH₂)₅- | ~1.2-1.4 (m) | ~22-32 |

Note: Predicted shifts are based on typical values for quaternary ammonium salts and may vary depending on the solvent and experimental conditions. (t = triplet, m = multiplet).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding framework of the molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent methylene groups within the butyl and octyl chains, allowing for a sequential "walk" along each alkyl chain to confirm their structures.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the downfield proton signal around 3.2-3.4 ppm would show a cross-peak to the downfield carbon signal around 58-60 ppm, confirming the assignment of the α-CH₂ groups. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for establishing connectivity across quaternary centers or carbonyl groups. In this molecule, it would show correlations from the α-CH₂ protons to the β-carbons of the same chain, as well as to the α-carbons of the other attached alkyl chains, confirming that all four chains are connected to the central nitrogen atom.

Together, these 2D NMR techniques provide definitive and irrefutable evidence for the molecular structure of this compound.

NMR Studies of Anion-Cation Interactions and Molecular Recognition in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure, dynamics, and interactions in solution. For this compound, NMR studies, particularly ¹H and ¹³C NMR, provide detailed insights into the behavior of the tributyloctylammonium cation and its interactions with the bromide anion.

The chemical shifts of protons, especially those on the α-carbons (adjacent to the positively charged nitrogen atom), are highly sensitive to their electronic environment. In solution, the bromide anion (Br⁻) forms a diffuse ionic atmosphere around the quaternary ammonium cation. The proximity and nature of this anion-cation interaction influence the electron density around the cation's protons, leading to observable changes in their chemical shifts. For instance, a stronger interaction with the bromide anion can cause a downfield shift (higher ppm value) of the α-methylene protons compared to a situation with a more weakly coordinating anion. mdpi.com This effect is attributed to the polarization of the C-H bonds by the nearby anion.

Studies on similar quaternary ammonium salts have shown that the choice of solvent also significantly modulates these interactions. In polar, protic solvents, solvent molecules can compete with the bromide ion to interact with the cation, whereas, in nonpolar solvents, the direct anion-cation ion pairing is more pronounced.

Furthermore, NMR is instrumental in studying molecular recognition phenomena. The lipophilic alkyl chains (three butyl and one octyl group) and the localized positive charge of the N,N,N-tributyloctylammonium cation allow it to act as a host for certain guest molecules. Encapsulation or binding of a guest molecule within the alkyl chains would lead to significant changes in the NMR spectrum. Specifically, upfield shifts in the ¹H NMR signals of the guest molecule are typically observed due to the shielding effects of the host's hydrocarbon environment. nih.gov The magnitude of these shifts can be used to determine the strength and geometry of the host-guest interaction.

Table 1: Predicted ¹H NMR Chemical Shift Regions for N,N,N-Tributyloctan-1-aminium Cation and Their Sensitivity to Intermolecular Interactions.

| Protons | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| N-CH₂ -(CH₂)₂-CH₃ (α-protons, butyl) | 3.2 - 3.5 | Highly sensitive to anion proximity, solvent polarity, and hydrogen bonding. |

| N-CH₂ -(CH₂)₆-CH₃ (α-protons, octyl) | 3.2 - 3.5 | Highly sensitive to anion proximity, solvent polarity, and hydrogen bonding. |

| N-CH₂-CH₂ /N-CH₂-CH₂ - (β-protons) | 1.5 - 1.8 | Moderately sensitive to anion and solvent effects. |

| -(CH₂ )n- (Bulk methylene groups) | 1.2 - 1.4 | Less sensitive, but can be affected by conformational changes or guest binding. |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Probing

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FTIR spectrum is dominated by vibrations associated with the alkyl chains.

The most prominent absorption bands are the C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups, which appear in the 2800-3000 cm⁻¹ region. semanticscholar.org Specifically, asymmetric and symmetric stretching modes of the -CH₂- groups are typically observed around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding modes for the -CH₃ groups appear near 2960 cm⁻¹ and 2870 cm⁻¹.

Deformation vibrations (bending) of these alkyl groups are also characteristic. The scissoring vibration of -CH₂- groups is found around 1465 cm⁻¹, while the symmetric bending of -CH₃ groups (umbrella mode) is located near 1380 cm⁻¹. nih.gov The presence of a long alkyl chain (octyl) may give rise to a rocking vibration band around 720 cm⁻¹.

While conventional hydrogen bonds (like O-H or N-H) are absent in N,N,N-tributyloctylammonium, weak C-H···Br⁻ hydrogen bonding interactions can be probed using FTIR. nih.gov The positively charged nitrogen atom polarizes the adjacent C-H bonds on the α-methylene groups, making these protons slightly acidic. The interaction of these protons with the bromide anion can cause subtle shifts in the position and broadening of the C-H stretching and bending bands. These shifts, though small, provide evidence for the close association of the cation and anion in the solid state or in non-polar solvents.

Table 2: Characteristic FTIR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2960 | Asymmetric Stretching | C-H in -CH₃ |

| ~2925 | Asymmetric Stretching | C-H in -CH₂- |

| ~2870 | Symmetric Stretching | C-H in -CH₃ |

| ~2855 | Symmetric Stretching | C-H in -CH₂- |

| ~1465 | Scissoring (Bending) | C-H in -CH₂- |

| ~1380 | Symmetric Bending | C-H in -CH₃ |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing a detailed "vibrational fingerprint" of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon skeleton of this compound. researchgate.net

The Raman spectrum of this compound would be characterized by strong signals corresponding to C-H and C-C bond vibrations. Similar to FTIR, the C-H stretching region (2800-3000 cm⁻¹) will show intense bands. However, Raman spectroscopy often provides better resolution for the various symmetric and asymmetric modes within this region. nih.gov

The C-C stretching vibrations, which are often weak in FTIR spectra, typically produce strong and sharp peaks in the 800-1200 cm⁻¹ region of a Raman spectrum, offering detailed information about the conformation of the butyl and octyl chains. The region below 500 cm⁻¹ is also of interest, as it contains information about the collective skeletal deformation and torsional modes of the entire cation. The symmetric C-N⁺ stretching vibration is also expected to be Raman active. Because Raman spectroscopy is generally insensitive to water, it is an excellent tool for studying this compound in aqueous environments without significant spectral interference from the solvent. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of an ion by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS analysis would be performed on the cation, [C₂₀H₄₄N]⁺.

The technique can distinguish between ions of the same nominal mass but different elemental formulas. The theoretical exact mass of the N,N,N-tributyloctylammonium cation is calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the cation's elemental composition. This high level of certainty is crucial for structure confirmation of newly synthesized compounds or for identifying unknowns in complex samples. mdpi.com

Table 3: Theoretical Mass Data for the N,N,N-Tributyloctan-1-aminium Cation.

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | [C₂₀H₄₄N]⁺ |

| Nominal Mass | 298 Da |

Coupled Techniques (LC-MS/MS, UPLC-ESI-MS/MS) for Complex Mixture Analysis and Trace Detection

For the analysis of this compound in complex matrices (e.g., environmental samples, industrial process streams) or for quantification at very low concentrations, coupled chromatographic and mass spectrometric techniques are employed. nih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) via an Electrospray Ionization (ESI) source is a particularly powerful combination.

In this setup, the sample is first injected into the UPLC system, where N,N,N-tributyloctylammonium bromide is separated from other components in the mixture based on its physicochemical properties. The permanently charged nature of the cation makes it well-suited for analysis by reversed-phase chromatography, often with the addition of an ion-pairing agent to the mobile phase to improve peak shape and retention. nih.gov

After separation, the eluent enters the ESI source, which generates gas-phase ions of the intact N,N,N-tributyloctylammonium cation ([C₂₀H₄₄N]⁺). This ion, referred to as the precursor ion, is then selected in the first mass analyzer (Q1) and directed into a collision cell (Q2). Inside the collision cell, the precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed in the third mass analyzer (Q3).

This process (known as Selected Reaction Monitoring, SRM) is highly specific and sensitive. By monitoring a specific transition from a precursor ion to a characteristic product ion, the compound can be detected and quantified with high confidence, even in the presence of co-eluting interferences. mdpi.comresearchgate.net Common fragmentation pathways for quaternary ammonium cations involve the neutral loss of alkene molecules (Hoffmann elimination) or the loss of alkyl radicals.

Table 4: Example of a Hypothetical UPLC-ESI-MS/MS Method for N,N,N-Tributyloctan-1-aminium Cation.

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile (B52724)/Water with formic acid or an ion-pairing agent |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 298.3 |

| Collision Energy | Optimized for fragmentation |

Electrochemical Characterization Techniques for Ionic Properties

Electrochemical techniques are crucial for understanding the ionic behavior of this compound, particularly its potential applications as an electrolyte, phase-transfer catalyst, or component in electrochemical devices. These methods probe the compound's conductivity, electrochemical stability, and interactions at electrode surfaces.

Key electrochemical properties for a quaternary ammonium salt like this compound include ionic conductivity and the electrochemical window. Ionic conductivity measures the material's ability to conduct an electric current via ion movement, a fundamental property for electrolyte applications. The electrochemical window defines the range of potentials over which the electrolyte remains stable without being oxidized or reduced. Quaternary ammonium ions are known for their wide electrochemical windows, making them suitable for various electrochemical applications. researchgate.net

The structure of the alkyl substituents on the nitrogen atom can have a minor influence on the electrochemical stability. researchgate.net For this compound, the combination of three butyl chains and one octyl chain is expected to result in good solubility in organic solvents commonly used in electrochemistry.

Detailed Research Findings from Analogous Compounds:

Studies on various quaternary ammonium salts reveal that their electrochemical properties are influenced by factors such as the nature of the alkyl chains, the counter-ion, and the solvent used. For instance, cyclic voltammetry is a common technique to assess the electrochemical window. A typical cyclic voltammogram for a related compound, tetrabutylammonium (B224687) bromide, in an organic solvent like acetonitrile would show the potential limits at which the salt or the solvent begins to decompose. researchgate.net

The ionic conductivity of quaternary ammonium salts is also a subject of extensive research. While specific data for this compound is not available, the conductivity of similar long-chain quaternary ammonium bromides has been investigated. The mobility of the ions, and thus the conductivity, is dependent on the viscosity of the medium and the size of the solvated ions.

Table 1: Representative Electrochemical Properties of Analogous Quaternary Ammonium Salts

| Property | Analogous Compound | Typical Value/Observation | Reference |

|---|---|---|---|

| Electrochemical Window | Tetrabutylammonium salts | Wide, typically > 4.5 V vs. Li/Li⁺ in non-aqueous electrolytes | researchgate.net |

| Ionic Conductivity | Alkyltrimethylammonium bromides | Varies with alkyl chain length and concentration in aqueous solution | researchgate.net |

| Redox Potential | Quaternary ammonium cations | Generally high reduction potentials, indicating good cathodic stability | researchgate.net |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Stability Investigations

Thermal analysis techniques are essential for determining the thermal stability, phase behavior, and decomposition pathways of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for these investigations.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, identify intermediate thermal events, and ascertain the final residual mass. For quaternary ammonium salts, TGA can reveal the temperature at which the compound starts to degrade. The decomposition of such salts at elevated temperatures can proceed through mechanisms like the Hofmann elimination.

Research on various long-chain quaternary ammonium salts has shown that their thermal stability is influenced by the nature of the anion and the structure of the cation. Generally, bromide salts exhibit good thermal stability.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC would show an endothermic peak corresponding to its melting point. The presence of long alkyl chains may also give rise to other phase transitions, such as solid-solid transitions corresponding to different packing arrangements of the molecules in the crystal lattice.

Detailed Research Findings from Analogous Compounds:

DSC studies on long-chain dialkyldimethylammonium bromides have shown that the phase transition temperatures increase with the length of the alkyl chains. nih.gov For example, DSC thermograms of tetradodecylammonium bromide show a sharp melting point, preceded by solid-solid mesophase transitions at lower temperatures. researchgate.net This suggests that this compound would also likely exhibit a distinct melting point and potentially other solid-state phase transitions.

TGA studies on branched quaternary ammonium amphiphiles have demonstrated that these compounds can be stable at significantly high temperatures, with weight loss beginning at temperatures well above their clearing points. This indicates that the quaternary ammonium core can be thermally robust.

Table 2: Representative Thermal Properties of Analogous Quaternary Ammonium Salts

| Analysis | Analogous Compound | Typical Observation | Reference |

|---|---|---|---|

| TGA | Branched Quaternary Ammonium Amphiphiles | Decomposition onset at temperatures above 170 °C | |

| DSC | Tetradodecylammonium bromide | Sharp melting point at 86.3 °C with preceding solid/solid mesophase transitions | researchgate.net |

| DSC | Dialkyldimethylammonium bromides (C12-C16) | Phase transition temperatures increase with increasing alkyl chain length | nih.gov |

Computational Chemistry and Theoretical Modeling of N,n,n Tributyloctan 1 Aminium Bromide Systems

Quantum Mechanical (QM) Studies

Quantum mechanical methods are employed to investigate the electronic properties and energetics of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for predicting molecular geometries, vibrational frequencies, and a variety of electronic properties.

While direct DFT studies specifically targeting N,N,N-Tributyloctan-1-aminium bromide are not extensively available in the public domain, the methodology can be applied to understand its characteristics. A representative approach would involve geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-31G(d,p). Such calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the tributyloctylammonium cation.

For instance, studies on structurally similar cyclic quaternary ammonium (B1175870) bromides, such as N,N-dioctyl-azepanium, -piperidinium, and -pyrrolidinium bromides, have utilized the B3LYP/6-31G(d,p) level of theory to achieve good agreement between calculated and experimental spectroscopic data (FTIR and NMR). researchgate.netmdpi.com For this compound, DFT calculations could similarly predict its infrared and NMR spectra. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity, with the energy gap between them indicating the molecule's chemical stability.

Table 1: Representative Data from DFT Calculations on a Quaternary Ammonium Salt

| Property | Calculated Value |

| Optimized Energy (Hartree) | Value would be specific to the compound |

| HOMO Energy (eV) | Typically a negative value |

| LUMO Energy (eV) | Typically a less negative or positive value |

| HOMO-LUMO Gap (eV) | Positive value, indicating stability |

| Dipole Moment (Debye) | Value indicating polarity |

Note: This table is illustrative of the data that would be generated from a DFT study.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic information and descriptions of intermolecular interactions.

Specific ab initio studies on this compound are not readily found in scientific literature. However, these methods are crucial for accurately modeling non-covalent interactions, such as the cation-anion interaction between the tributyloctylammonium cation and the bromide anion, as well as interactions with solvent molecules. For example, ab initio calculations have been used to calibrate polarizable molecular models for studying cation-π interactions between quaternary ammonium ions and aromatic groups in aqueous solution. nih.gov A similar approach for this compound would involve high-level calculations (e.g., MP2 or CCSD(T)) to determine the precise interaction energies, which are fundamental for developing accurate force fields for molecular dynamics simulations.

Transition state analysis is a computational technique used to identify the transition state of a chemical reaction and map its reaction pathway. This allows for the calculation of activation energies and reaction rates.

There is no specific research available on the transition state analysis of reactions involving this compound. However, this methodology would be applicable in contexts where this compound acts as a catalyst or undergoes degradation. For example, if it were used as a phase transfer catalyst, DFT could be employed to locate the transition states of the catalyzed reaction, providing insights into its catalytic efficiency and mechanism.

Continuum solvation models are used to account for the effects of a solvent on the properties of a solute without explicitly representing the solvent molecules. The Polarizable Continuum Model (PCM) is a popular example where the solvent is treated as a continuous dielectric medium.

While specific PCM studies on this compound are not documented, this model would be essential for studying its behavior in solution. By performing DFT calculations with a PCM, one could predict how properties such as its geometry, electronic structure, and spectroscopic signatures change in different solvents. This is crucial for understanding its function in various applications, such as in solvent extraction or as a surfactant.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Solvation Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the behavior of systems in the condensed phase, such as liquids and solutions.

MD simulations of this compound would provide detailed information about its structure and dynamics in solution, as well as its interactions with other molecules. Although specific MD studies on this exact compound are not prevalent, research on other quaternary ammonium salts offers a clear indication of the insights that could be gained. For instance, MD simulations have been used to study the aggregation of quaternary ammonium surfactants and their interaction with lipid bilayers, revealing how the length of the alkyl chains influences membrane disruption. nih.gov Simulations of this compound in water could reveal its solvation structure, the distribution of water molecules around the cation and anion, and the dynamics of these interactions.

Furthermore, MD simulations can be used to investigate the formation of micelles or other aggregates in solution. By analyzing radial distribution functions and coordination numbers, one can gain a microscopic understanding of the local environment around the ions. Such simulations have been employed to explore the behavior of quaternary ammonium cations at low hydration levels, which is relevant to their stability in certain applications. researchgate.net

Table 2: Potential Outputs from MD Simulations of this compound in Water

| Parameter | Description |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. |

| Coordination Number | The average number of solvent molecules in the first solvation shell of an ion. |

| Mean Square Displacement (MSD) | A measure of the average distance a particle travels, used to calculate diffusion coefficients. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds between the ions and water. |

Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) Modeling in Catalysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or chemical reactivity.

In the context of catalysis, where quaternary ammonium salts like this compound can act as phase transfer catalysts, QSAR/QSSR modeling could be a valuable tool. While no specific QSAR/QSSR studies focusing on this compound have been identified, the general approach would involve:

Descriptor Calculation: Computing a set of molecular descriptors for a series of related quaternary ammonium catalysts. These descriptors can be derived from their chemical structure and can include constitutional, topological, geometrical, and quantum-chemical parameters.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the observed catalytic activity or selectivity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the catalytic performance of new, untested quaternary ammonium salts and to guide the design of more efficient catalysts.

Force Field Development and Parameterization for Large-Scale Simulation Studies

Molecular dynamics (MD) simulations are invaluable for studying the dynamic behavior of molecules and their interactions in condensed phases. However, these simulations require a well-defined force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles.

For a novel compound like this compound, a specific force field may not be available in standard databases (e.g., AMBER, CHARMM, GROMOS). Therefore, a crucial step is the development and parameterization of a custom force field.

The process of force field parameterization for this compound would typically involve the following steps:

Defining the Molecular Topology: This includes defining the atom types, bonds, angles, and dihedral angles within the molecule.

Assigning Partial Atomic Charges: Quantum mechanical calculations, often at the Hartree-Fock or Density Functional Theory (DFT) level, are performed on the isolated ion or an ion pair. The resulting electrostatic potential is then used to derive atomic charges using schemes like Restrained Electrostatic Potential (RESP).

Parameterizing Bonded Terms: This involves determining the equilibrium values and force constants for bond stretching and angle bending. These are often obtained from quantum mechanical calculations of the molecule's geometry and vibrational frequencies.

Parameterizing Torsional Terms: The potential energy profile for rotation around key chemical bonds (dihedral angles) is calculated using quantum mechanics. These profiles are then fitted to the functional form used in the force field.

Determining van der Waals Parameters: The Lennard-Jones parameters (well depth and collision diameter) describe the non-bonded van der Waals interactions. These are often taken from existing parameter sets for similar atom types or adjusted to reproduce experimental data, such as the density and heat of vaporization of analogous liquids.

Validation: The newly developed force field is then tested by running simulations of the compound in a relevant environment (e.g., in water or an organic solvent) and comparing the simulated properties (e.g., density, diffusion coefficients, structural properties) with available experimental data or high-level quantum mechanical results.

The development of an accurate force field is a meticulous process, but it is essential for conducting reliable large-scale MD simulations to study phenomena such as micelle formation, interfacial behavior, and interactions with other molecules. scielo.brnih.govnih.gov

Environmental Research on Alkylammonium Bromides: Fate and Transformation Pathways

Pathways of Environmental Degradation and Biotransformation

The environmental degradation of N,N,N-Tributyloctan-1-aminium bromide can proceed through both biotic and abiotic pathways.

Biodegradation: Under aerobic conditions, biodegradation is a significant removal pathway for many QACs. The process typically involves the microbial community in wastewater treatment plants, surface waters, and soils. The rate and extent of biodegradation are influenced by several factors, including the structure of the QAC, the concentration, and the acclimation of the microbial population. Generally, the biodegradability of QACs decreases as the number and length of the alkyl chains increase, suggesting that this compound may exhibit some resistance to rapid degradation. The presence of four bulky alkyl groups (three butyl and one octyl) around the quaternary nitrogen atom can sterically hinder enzymatic attack.

Abiotic Degradation: Photodegradation is a potential abiotic pathway for the transformation of QACs in the aquatic environment. While direct photolysis is limited for most QACs due to their lack of significant absorbance in the solar spectrum, indirect photodegradation through reactions with hydroxyl radicals can occur. However, this process is generally considered to be slow, with estimated half-lives ranging from days to weeks. The strong sorption of this compound to particulate matter would further reduce its availability for photodegradation in the water column.

Formation of Transformation Products and Metabolites

The biotransformation of QACs under aerobic conditions often proceeds through the sequential cleavage of the alkyl chains from the nitrogen atom. This process, known as dealkylation, results in the formation of tertiary, secondary, and primary amines, which are generally more biodegradable than the parent QAC. For a compound like this compound, the expected initial transformation products would include tributylamine (B1682462) and octyldibutylamine, followed by further degradation to smaller amines and eventually mineralization to carbon dioxide, water, and inorganic nitrogen.

Under anaerobic conditions, which may be found in deeper sediments and some wastewater treatment processes, the degradation of QACs is significantly slower. Some studies on other QACs have reported transformation pathways that involve abiotic reactions like the modified Hofmann degradation, leading to the formation of tertiary amines and alkenes.

Table 1: Potential Transformation Products of this compound

| Parent Compound | Potential Transformation Pathway | Potential Transformation Products |

| This compound | Aerobic Biodegradation (Dealkylation) | Tributylamine, Octyldibutylamine, Dibutylamine, Octylamine |

| This compound | Anaerobic Transformation | Tertiary amines, Alkenes |

This table is illustrative and based on general degradation pathways of QACs.

Methodologies for Environmental Monitoring and Detection of this compound (excluding toxicity assessment)

The detection and quantification of this compound in environmental matrices such as water, soil, and sediment require sophisticated analytical techniques due to its low volatility and potential for strong matrix interactions.

The standard approach involves a multi-step process: